molecular formula C5H3ClN4 B112100 3-Amino-6-chloropyrazine-2-carbonitrile CAS No. 17231-50-4

3-Amino-6-chloropyrazine-2-carbonitrile

Cat. No.: B112100
CAS No.: 17231-50-4
M. Wt: 154.56 g/mol
InChI Key: OKSPUZDERJZNPO-UHFFFAOYSA-N
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Description

3-Amino-6-chloropyrazine-2-carbonitrile is an organic compound with the molecular formula C5H3ClN4 and a molecular weight of 154.6 g/mol It is a pyrazine derivative, characterized by the presence of an amino group at the third position, a chlorine atom at the sixth position, and a nitrile group at the second position on the pyrazine ring

Mechanism of Action

Mode of Action

It is known to belong to the class of organic compounds known as aminopyrazines, which contain an amino group attached to a pyrazine ring .

Biochemical Pathways

Pyrrolopyrazine derivatives, a related class of compounds, have been shown to exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .

Pharmacokinetics

This compound is typically stored at room temperature , suggesting that it is stable under normal conditions.

Result of Action

As mentioned earlier, related compounds have demonstrated a range of biological activities , but the specific effects of this compound require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that this compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloropyrazine-2-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various aminopyrazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-chloropyrazine-2-carbonitrile is unique due to the combination of the amino, chlorine, and nitrile groups on the pyrazine ring. This unique structure allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

3-amino-6-chloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSPUZDERJZNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575827
Record name 3-Amino-6-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17231-50-4
Record name 3-Amino-6-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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